molecular formula C15H15N3O2S B4757673 N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4757673
M. Wt: 301.4 g/mol
InChI Key: CXYCPNGQVIBAGT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide . This intermediate is then reacted with various substituted benzoic acids to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a thiazole ring and a pyrrolidine ring, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-8-16-15(21-10)17-14(20)11-7-13(19)18(9-11)12-5-3-2-4-6-12/h2-6,8,11H,7,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYCPNGQVIBAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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